molecular formula C6H8NO6P B14276842 (3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate CAS No. 138659-51-5

(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate

Cat. No.: B14276842
CAS No.: 138659-51-5
M. Wt: 221.10 g/mol
InChI Key: HEXISKMNITVSOI-UHFFFAOYSA-N
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Description

(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate is a complex organic compound that features a pyridine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the hydroxy and oxo groups. The final step involves the phosphorylation of the methyl group to form the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a secondary alcohol.

    Substitution: The phosphate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phosphate group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.

Scientific Research Applications

(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

CAS No.

138659-51-5

Molecular Formula

C6H8NO6P

Molecular Weight

221.10 g/mol

IUPAC Name

(3-hydroxy-4-oxo-1H-pyridin-2-yl)methyl dihydrogen phosphate

InChI

InChI=1S/C6H8NO6P/c8-5-1-2-7-4(6(5)9)3-13-14(10,11)12/h1-2,9H,3H2,(H,7,8)(H2,10,11,12)

InChI Key

HEXISKMNITVSOI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)O)COP(=O)(O)O

Origin of Product

United States

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